(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hex-4-enamide (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16344004
InChI: InChI=1S/C25H30N2O5S/c1-14(10-12-20(28)27-25-26-18-7-5-4-6-8-19(18)33-25)9-11-16-22(29)21-17(13-32-24(21)30)15(2)23(16)31-3/h9,29H,4-8,10-13H2,1-3H3,(H,26,27,28)/b14-9+
SMILES:
Molecular Formula: C25H30N2O5S
Molecular Weight: 470.6 g/mol

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hex-4-enamide

CAS No.:

Cat. No.: VC16344004

Molecular Formula: C25H30N2O5S

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hex-4-enamide -

Specification

Molecular Formula C25H30N2O5S
Molecular Weight 470.6 g/mol
IUPAC Name (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)hex-4-enamide
Standard InChI InChI=1S/C25H30N2O5S/c1-14(10-12-20(28)27-25-26-18-7-5-4-6-8-19(18)33-25)9-11-16-22(29)21-17(13-32-24(21)30)15(2)23(16)31-3/h9,29H,4-8,10-13H2,1-3H3,(H,26,27,28)/b14-9+
Standard InChI Key JYRKBSADYAJWGQ-NTEUORMPSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=C(S3)CCCCC4)O
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)CCCCC4)O

Introduction

Structural Elucidation and Key Functional Groups

Isobenzofuranone Core

The 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl subunit is a fused bicyclic system with a lactone ring (isobenzofuranone) and aromatic substitution patterns. The hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 6, respectively, introduce hydrogen-bonding capabilities and steric constraints critical for target engagement . The methyl group at position 7 enhances lipophilicity, a property corroborated by computational logP predictions (logP = 1.22) .

Cyclohepta[d]thiazole Ring System

The 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole moiety is a seven-membered ring fused to a thiazole, offering conformational flexibility and π-stacking potential. Similar pyrrolidine-fused thiazoles have demonstrated enhanced solubility profiles (e.g., 0.402 mg/mL in aqueous solutions) , suggesting this subunit may improve bioavailability.

(E)-Hex-4-enamide Linker

The (E)-configured enamide bridge imposes rigidity, favoring planar geometry for optimal interactions with hydrophobic binding pockets. The 4-methyl substitution on the hexenamide chain likely reduces metabolic susceptibility, as seen in related enamide-based protease inhibitors .

Synthetic Pathways and Reaction Optimization

Isobenzofuranone Synthesis

The isobenzofuranone core can be synthesized via Friedel-Crafts acylation followed by lactonization. For example, 6-bromo-1,2-dihydroisobenzofuran-3-one derivatives are accessible through microwave-assisted Suzuki-Miyaura couplings (120°C, 10 min, Pd(dppf)Cl₂ catalyst) . Yields for analogous reactions range from 89% (with Na₂CO₃ in DMF) to 95% under optimized conditions.

Table 1: Representative Reaction Conditions for Isobenzofuranone Derivatives

StepReagents/ConditionsYield (%)Reference
BrominationPCl₅, POCl₃, 160°C, 16h89
Suzuki CouplingPd(dppf)Cl₂, Na₂CO₃, DMF, 120°C, 10min95
LactonizationH₂SO₄, rt, 3h90

Cyclohepta[d]thiazole Assembly

The cyclohepta[d]thiazole ring can be constructed via one-step cyclization of diol precursors, a method validated for pyrrolidine-fused thiazoles . For instance, heating diols with PCl₅ in o-dichlorobenzene (160°C, 1h) yields chlorinated intermediates, which undergo nucleophilic substitution with amines .

Enamide Formation

The enamide linker is synthesized via Heck coupling or Wittig olefination to establish the (E)-configuration. Pd-catalyzed cross-couplings using NaH in DMF (130°C, 6h) have proven effective for analogous systems .

Physicochemical and ADMET Properties

Table 2: Predicted ADMET Profile

ParameterValueMethod
LogP1.22XLOGP3
Solubility (mg/mL)0.402ESOL
GI AbsorptionHighBoiled Egg Model
BBB PermeationYesADMETLab
CYP1A2 InhibitionYesSwissADME
Synthetic Accessibility2.37 (scale: 1–10)SYBA

Future Directions and Challenges

Stereochemical Optimization

The (E)-enamide configuration must be rigorously confirmed via NOESY or X-ray crystallography. Racemization risks during synthesis warrant chiral HPLC analysis.

In Vivo Pharmacokinetics

Rodent studies should assess oral bioavailability, leveraging the compound’s high GI absorption potential .

Toxicity Profiling

The H302 (acute toxicity) and H315/H319 (skin/eye irritation) hazard codes associated with brominated precursors highlight the need for thorough safety evaluations.

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